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Compound of Interest

Compound Name: Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B1296916

Disclaimer: Direct experimental spectroscopic data for ethyl 3-amino-3-phenylpropanoate is
not readily available in public databases. This guide presents a detailed analysis of
spectroscopic data for closely related structural analogs to provide a predictive framework for
researchers, scientists, and drug development professionals. The primary analogs used for this
analysis are ethyl 3-phenylpropanoate (lacking the C3 amino group) and 2-amino-3-
phenylpropionic acid, ethyl ester (an isomer).

Predicted Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of ethyl 3-amino-3-
phenylpropanoate based on the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted *H NMR Data for Ethyl 3-Amino-3-Phenylpropanoate
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Chemical Shift Lo . Assighment Analog Data
Multiplicity Integration .
(d) ppm (Predicted) Source
Ethyl 3-
~7.20-7.40 m 5H Aromatic (CeHs) phenylpropanoat
e[1][2]
~4.50 t 1H CH-NH: -
Ethyl 3-
~4.10 q 2H O-CH2-CHs phenylpropanoat
e[1][2]
Ethyl 3-
~2.70 d 2H CH2-CO phenylpropanoat
e[1][2]
~1.50-2.00 brs 2H NH2 -
Ethyl 3-
~1.20 t 3H O-CH2-CHs phenylpropanoat

e[1][2]

Table 2: Predicted 13C NMR Data for Ethyl 3-Amino-3-Phenylpropanoate
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Chemical Shift (6) ppm

Assignment (Predicted)

Analog Data Source

~172 C=0 (Ester) Ethyl 3-phenylpropanoate[1][3]
~140 Aromatic (Quaternary C) Ethyl 3-phenylpropanoate[1][3]
~128.5 Aromatic (CH) Ethyl 3-phenylpropanoate[1][3]
~128.3 Aromatic (CH) Ethyl 3-phenylpropanoate[1][3]
~126.2 Aromatic (CH) Ethyl 3-phenylpropanoate[1][3]
~60.5 O-CH:z Ethyl 3-phenylpropanoate[1][3]
~55 CH-NH:z -

~40 CH2-CO -

~14.2 CHs Ethyl 3-phenylpropanoate[1][3]

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Ethyl 3-Amino-3-Phenylpropanoate

Wavenumber (cm~?)

Functional Group
Assignment (Predicted)

Analog Data Source

2-Amino-3-phenylpropionic

3300-3400 N-H Stretch (Amine) acid, ethyl ester[4]
3000-3100 C-H Stretch (Aromatic) Ethyl 3-phenylpropanoate[5]
2850-3000 C-H Stretch (Aliphatic) Ethyl 3-phenylpropanoate[5]
~1735 C=0 Stretch (Ester) Ethyl 3-phenylpropanoate[5]
1600, 1495 C=C Stretch (Aromatic) Ethyl 3-phenylpropanoate[5]
4 Bend (e Ao Sphen/roponi
1150-1250 C-O Stretch (Ester) Ethyl 3-phenylpropanoate[5]
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Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for Ethyl 3-Amino-3-Phenylpropanoate

lon Assignment
m/z . Analog Data Source
(Predicted)

193 [M]* (Molecular lon)

120 [CeHsCHNH2]*

104 [CeHsCH=NH]*

91 [C7H7]* (Tropylium ion) Ethyl 3-phenylpropanoate[6]
77 [CeHs]* (Phenyl ion) Ethyl 3-phenylpropanoate(6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDClIs,
DMSO-de) and transferred to an NMR tube. *H and 3C NMR spectra are acquired on a
spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in
parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a
solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the
mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (El) as
the ionization method. The sample is introduced into the instrument, ionized, and the resulting
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fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: A generalized workflow for chemical structure elucidation using spectroscopic
methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylpropanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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